N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
This compound features a complex heterocyclic scaffold, combining an imidazo[1,2-c]quinazolinone core with a cyclohexyl-propanamide side chain and a 4-fluorophenylmethyl sulfanyl substituent at position 3. The imidazo[1,2-c]quinazolinone system is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2S/c27-18-12-10-17(11-13-18)16-34-26-30-21-9-5-4-8-20(21)24-29-22(25(33)31(24)26)14-15-23(32)28-19-6-2-1-3-7-19/h4-5,8-13,19,22H,1-3,6-7,14-16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYVTVYGNKWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the imidazoquinazolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl moiety is introduced.
Attachment of the cyclohexyl group: This can be done through an alkylation reaction.
Final coupling: The final step involves coupling the intermediate with a propanamide moiety to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazoquinazolinone core can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The imidazo[1,2-c]quinazolinone core is shared across multiple analogs, but substituent variations critically modulate activity:
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may offer better metabolic stability compared to chlorine in analogs, which is prone to dehalogenation .
- Sulfanyl Linkers : The sulfanyl group in the target compound and its analogs (e.g., and ) likely enhances binding to cysteine-rich enzyme active sites, such as kinases or cytochrome P450 enzymes .
- Side Chain Modifications : The cyclohexyl-propanamide chain in the target compound contrasts with ’s phenylpiperazinyl group, suggesting divergent targets (e.g., CNS vs. peripheral receptors) .
Pharmacokinetic and Agrochemical Profiles
While experimental ADMET data is absent in the evidence, inferences can be drawn from substituent chemistry:
- Metabolic Stability : Sulfanyl groups in the target compound and analogs may undergo glutathione conjugation, whereas oxidanylidene moieties () could participate in redox cycling, affecting half-life .
- Agrochemical Potential: The target compound’s fluorine and sulfanyl motifs align with fungicidal agents like metconazole and triticonazole (), hinting at similar modes of action .
Biological Activity
N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound belonging to the imidazoquinazoline class. Its unique structural features, including a cyclohexyl group and a fluorophenyl moiety, suggest potential biological activities that are of significant interest in pharmaceutical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
- Core Structure : Imidazo[1,2-c]quinazoline
- Functional Groups :
- Cyclohexyl group
- Fluorophenyl group
- Sulfanyl group attached to a carbonyl moiety
These features contribute to its potential interactions with various biological targets.
The biological activity of this compound involves its interaction with specific proteins or enzymes. The compound is believed to modulate cellular pathways by binding to molecular targets, which may include:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in cell signaling pathways.
- Receptor Interaction : It could interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
Biological Activity Data
Recent studies have highlighted the cytotoxic potential of related quinazoline derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. Below is a summary of relevant findings:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinazoline Derivative A | MCF-7 (Breast Cancer) | 5.70 - 8.10 | EGFR Inhibition |
| Quinazoline Derivative B | HCT-116 (Colon Cancer) | 2.90 - 6.40 | Induction of Apoptosis |
| N-cyclohexyl derivative | TBD | TBD | TBD |
Case Studies
- Cytotoxicity in Cancer Cells : A study on quinazoline-based glycosides showed promising cytotoxic effects against the MCF-7 and HCT-116 cell lines, with IC50 values comparable to standard chemotherapy agents like Doxorubicin and Erlotinib . The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
- Molecular Docking Studies : Molecular docking simulations have been performed to understand the binding characteristics of N-cyclohexyl derivatives with target enzymes. These studies indicate strong interactions with EGFR and VEGFR, suggesting potential applications in targeted cancer therapy .
Safety Profile
Preliminary safety assessments indicate that derivatives of this compound exhibit acceptable safety profiles in vitro. Further studies are required to evaluate long-term effects and toxicity in vivo.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Start with coupling reactions using reagents like HBTU (as in ) to form amide bonds between the imidazoquinazolinone core and the cyclohexylpropanamide chain.
- Step 2 : Optimize solvent systems (e.g., 1,4-dioxane or DMSO) and reaction temperatures (e.g., reflux conditions) to enhance sulfanyl group incorporation (see ).
- Step 3 : Purify intermediates via column chromatography or recrystallization, monitoring purity by TLC or HPLC.
- Yield Improvement : Adjust stoichiometry of reagents (e.g., triethylamine as a base) and employ microwave-assisted synthesis for faster reaction kinetics .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to verify proton environments (e.g., aromatic peaks from the 4-fluorophenyl group) and carbon frameworks. IR spectroscopy confirms functional groups like amide C=O (1650–1700 cm) and sulfanyl S–H (2550–2600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., used single-crystal X-ray for triazole derivatives) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Target Identification : Perform kinase inhibition assays or protein-binding studies (e.g., SPR or ITC) to identify interactions with enzymes like tyrosine kinases, given structural similarities to quinazolinone-based inhibitors ().
- Pathway Analysis : Use transcriptomics or proteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation).
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or tubulin, leveraging the fluorophenyl group’s hydrophobic interactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, serum concentrations) to minimize variability.
- Dose-Response Analysis : Generate IC curves across multiple concentrations to assess potency thresholds.
- Metabolic Stability Testing : Use liver microsomes or cytochrome P450 assays to identify if metabolic degradation explains inconsistent in vivo vs. in vitro results .
Q. What approaches are effective for establishing structure-activity relationships (SAR) to enhance efficacy?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and test activity changes.
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl linker, imidazoquinazolinone core) using 3D-QSAR models (Schrödinger Phase).
- ADME Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 assays) to correlate structural changes with bioavailability .
Data Contradiction and Stability Analysis
Q. How can conflicting data on the compound’s chemical stability be addressed?
- Methodology :
- Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation products via LC-MS.
- Kinetic Analysis : Calculate degradation rate constants under varying storage conditions (e.g., -20°C vs. 4°C) to recommend optimal handling protocols.
- Redox Stability : Test susceptibility to oxidation (e.g., HO) or reduction (NaBH) based on the sulfanyl group’s reactivity () .
Key Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
